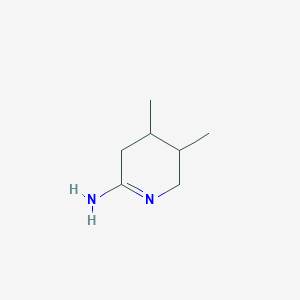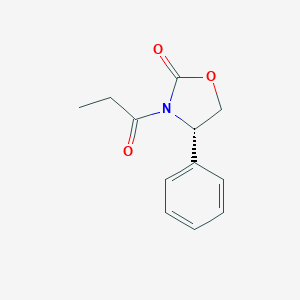
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a nitrogen-containing heterocyclic compound that has been studied for its potential applications in scientific research. DMTP is a derivative of pyridine and has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood, but it is thought to act as a modulator of neurotransmitter release. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease.
Efectos Bioquímicos Y Fisiológicos
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and norepinephrine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to modulate the activity of ion channels, which may have implications for the regulation of neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its potential use as a tool in the study of Parkinson's disease and other neurological disorders. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been found to have a relatively low toxicity, which makes it a potentially useful compound for in vitro and in vivo studies. One limitation of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine research. One area of research is the further study of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine's potential use as a tool in the study of Parkinson's disease and other neurological disorders. Another area of research is the development of new synthetic methods for 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine that may be more efficient or cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine and its potential applications in other areas of scientific research.
Métodos De Síntesis
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,3,4,5-tetrahydropyridine with methyl iodide and sodium hydride to form 3,4-dimethyl-2-iodo-3,4,5,6-tetrahydropyridine. This intermediate is then reduced with palladium on carbon in the presence of hydrogen gas to form 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied for its potential applications in scientific research. Some of the areas of research include the study of neurotransmitter release, the regulation of ion channels, and the modulation of neuronal activity. 3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been studied for its potential use as a tool in the study of Parkinson's disease and other neurological disorders.
Propiedades
Número CAS |
190909-79-6 |
|---|---|
Nombre del producto |
3,4-Dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9) |
Clave InChI |
WBHSLGKHICTFFA-UHFFFAOYSA-N |
SMILES |
CC1CC(=NCC1C)N |
SMILES canónico |
CC1CC(=NCC1C)N |
Sinónimos |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)
